![molecular formula C16H22N2O2 B268693 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B268693.png)
3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide, also known as CDCAM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture.
Mécanisme D'action
The mechanism of action of 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to bind to the cannabinoid receptor CB2, which plays a role in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and pain, suggesting its potential use as a painkiller. This compound has also been found to inhibit tumor growth in cancer cells, suggesting its potential use in cancer therapy. In addition, this compound has been found to have insecticidal and herbicidal properties, making it a potential tool for pest and weed control.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide is its potential as a versatile tool for scientific research. Its anti-inflammatory, analgesic, antitumor, insecticidal, and herbicidal properties make it a promising candidate for a range of applications. However, this compound also has limitations in terms of its toxicity and potential side effects. Further research is needed to fully understand the safety and efficacy of this compound.
Orientations Futures
There are several future directions for research on 3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide. One direction is the development of new drugs based on this compound for the treatment of pain, inflammation, and cancer. Another direction is the exploration of this compound's potential as an insecticide and herbicide in agriculture. In addition, further research is needed to fully understand the mechanism of action and safety profile of this compound, as well as its potential for use in other fields such as materials science and nanotechnology.
Méthodes De Synthèse
3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide can be synthesized through a multistep process involving the reaction of cyclohexyl isocyanate with N,N-dimethylaniline followed by the addition of benzoyl chloride. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide has been extensively studied for its potential applications in various fields. In medicine, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat pain and inflammation. In addition, this compound has also been found to exhibit antitumor activity, suggesting its potential use in cancer therapy.
In agriculture, this compound has been found to have insecticidal properties, making it a potential alternative to traditional insecticides that can have harmful effects on the environment. This compound has also been found to exhibit herbicidal activity, making it a potential tool for weed control.
Propriétés
Formule moléculaire |
C16H22N2O2 |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
3-(cyclohexanecarbonylamino)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H22N2O2/c1-18(2)16(20)13-9-6-10-14(11-13)17-15(19)12-7-4-3-5-8-12/h6,9-12H,3-5,7-8H2,1-2H3,(H,17,19) |
Clé InChI |
YXNXWWJOVWLFQA-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2 |
SMILES canonique |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



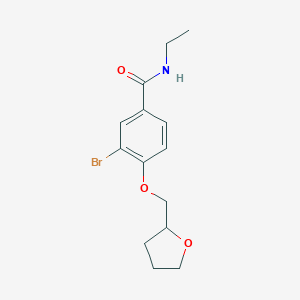

![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)
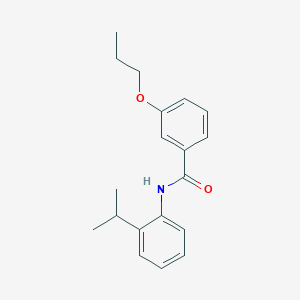

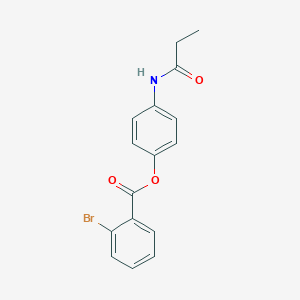

![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)
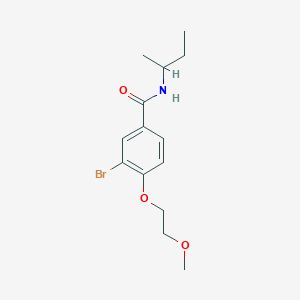
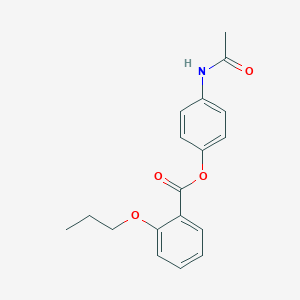
![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
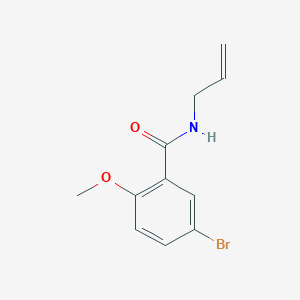
![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)
![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)